

Lignoceric Acid-d4-2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lignoceric acid-d4-2*

Cat. No.: *B12408793*

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CAS Number: 1219794-61-2

This technical guide provides an in-depth overview of **Lignoceric acid-d4-2**, a deuterated form of lignoceric acid, for researchers, scientists, and drug development professionals. This document details its chemical properties, its role as an internal standard in quantitative analysis, and its application in studying the metabolism of very long-chain fatty acids, particularly in the context of peroxisomal disorders.

Core Data and Properties

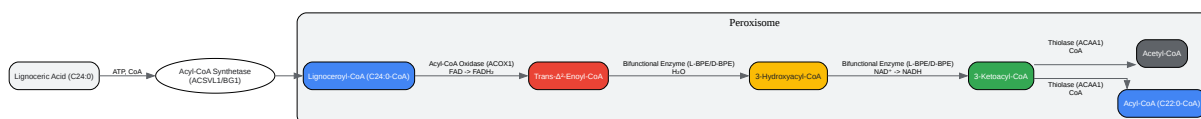
Lignoceric acid-d4-2 is a stable isotope-labeled version of lignoceric acid, a 24-carbon saturated fatty acid. The incorporation of four deuterium atoms at the C2 and C3 positions makes it an ideal internal standard for mass spectrometry-based quantification of endogenous lignoceric acid.^{[1][2]} Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1219794-61-2	[1][2][3][4]
Molecular Formula	C ₂₄ H ₄₄ D ₄ O ₂	[2][4]
Molecular Weight	372.66 g/mol	[2]
Appearance	White to off-white solid	
Purity	≥95%	[2]
Storage	-20°C for long-term storage	
Solubility	Soluble in organic solvents such as chloroform and THF	[5]

Metabolic Significance and Signaling Pathway

Lignoceric acid is a very long-chain fatty acid (VLCFA) that is primarily metabolized through peroxisomal β -oxidation.[6][7] Deficiencies in this metabolic pathway can lead to the accumulation of VLCFAs, which is a biochemical hallmark of several severe genetic disorders, including Zellweger syndrome and X-linked adrenoleukodystrophy.[8][9][10] The use of **Lignoceric acid-d4-2** as a tracer and internal standard is crucial for studying the dynamics of lignoceric acid metabolism and diagnosing these conditions.[1]

The peroxisomal β -oxidation of lignoceric acid is a multi-step process that occurs within the peroxisomes.[1][6][11] The pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.[7][11]



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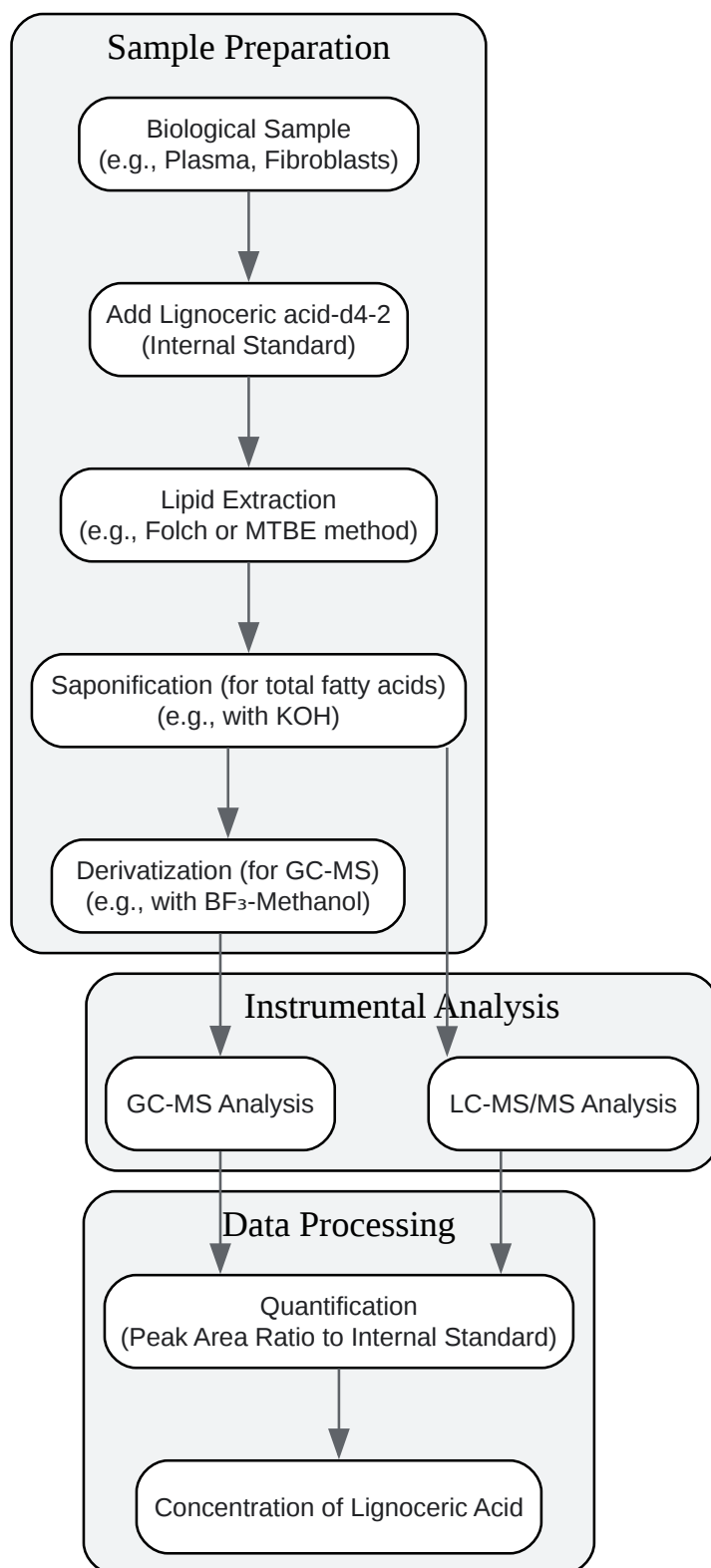
Peroxisomal β -oxidation of Lignoceric Acid.

Experimental Protocols

Lignoceric acid-d4-2 is primarily used as an internal standard for the accurate quantification of lignoceric acid in biological samples such as plasma, serum, and fibroblasts using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Quantification

The general workflow for the quantification of lignoceric acid involves sample preparation, including lipid extraction and derivatization (for GC-MS), followed by instrumental analysis.



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General workflow for lignoceric acid quantification.

Detailed Methodology: Quantification in Plasma by LC-MS/MS

This protocol provides a detailed method for the quantification of total lignoceric acid in human plasma.

Materials and Reagents:

- **Lignoceric acid-d4-2** (internal standard)
- Lignoceric acid (for calibration curve)
- Methanol, Chloroform, Hexane, Isopropanol (HPLC grade)
- Potassium Hydroxide (KOH)
- Hydrochloric Acid (HCl)
- LC-MS grade water and acetonitrile

Procedure:

- Preparation of Internal Standard and Calibration Standards:
 - Prepare a stock solution of **Lignoceric acid-d4-2** in methanol at a concentration of 1 mg/mL.
 - Prepare a series of calibration standards of lignoceric acid in methanol ranging from 0.1 µg/mL to 100 µg/mL.
- Sample Preparation:
 - To 100 µL of plasma, add a known amount of the **Lignoceric acid-d4-2** internal standard solution.
 - Lipid Extraction (Folch Method): Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic layer.

- Saponification: Dry the extracted lipids under a stream of nitrogen. Add 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze the fatty acids from complex lipids.
- Acidification and Extraction: After cooling, acidify the mixture with HCl. Extract the free fatty acids with 2 mL of hexane.
- Final Preparation: Dry the hexane extract and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
 - Gradient: A suitable gradient to separate lignoceric acid from other fatty acids.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 µL.
 - Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor the specific precursor-to-product ion transitions for both lignoceric acid and **Lignoceric acid-d4-2**.
- Quantification:
 - Calculate the peak area ratio of the endogenous lignoceric acid to the **Lignoceric acid-d4-2** internal standard.

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
- Determine the concentration of lignoceric acid in the plasma samples from the calibration curve.

Applications in Research and Drug Development

The use of **Lignoceric acid-d4-2** as an internal standard is essential for a variety of research and clinical applications:

- **Diagnosis of Peroxisomal Disorders:** Accurate measurement of lignoceric acid levels in plasma and fibroblasts is a key diagnostic marker for diseases such as X-linked adrenoleukodystrophy and Zellweger syndrome.^{[8][9][10]}
- **Monitoring Disease Progression and Therapeutic Efficacy:** Quantitative analysis allows for the monitoring of disease progression and the effectiveness of therapeutic interventions aimed at reducing VLCFA levels.
- **Metabolic Flux Analysis:** As a stable isotope tracer, it can be used to study the in vivo metabolism and turnover of lignoceric acid.
- **Drug Development:** In the development of drugs targeting fatty acid metabolism, **Lignoceric acid-d4-2** is a critical tool for preclinical and clinical studies to assess the pharmacodynamic effects of new therapeutic agents.

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